molecular formula C12H6O2 B041937 Acenaphthenequinone CAS No. 82-86-0

Acenaphthenequinone

Cat. No. B041937
CAS RN: 82-86-0
M. Wt: 182.17 g/mol
InChI Key: AFPRJLBZLPBTPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acenaphthenequinone involves several methods, including the oxidative cyclization of acenaphthene or via direct functionalization of the naphthalene core. A significant approach is the oxidative transformation of acenaphthene, utilizing oxidizing agents to introduce the quinone functionality. This process highlights the versatility of acenaphthenequinone synthesis, allowing for variations in the starting materials and conditions to yield this complex molecule.

Molecular Structure Analysis

Acenaphthenequinone's molecular structure is defined by a fused ring system incorporating a quinone moiety, which significantly influences its chemical behavior. This structure endows the compound with distinctive electronic and optical properties, making it a candidate for various applications in materials science, such as in the development of organic semiconductors and photovoltaic materials.

Chemical Reactions and Properties

The chemical reactivity of acenaphthenequinone is largely defined by its quinone functionality, which can undergo various redox reactions, Diels-Alder reactions with dienes, and nucleophilic additions. Its ability to participate in these reactions makes it a valuable intermediate in organic synthesis, leading to the production of complex organic molecules and polymers.

Physical Properties Analysis

Acenaphthenequinone is characterized by its solid-state structure and its physical properties, such as melting point, solubility in organic solvents, and UV-Visible absorption spectra. These properties are crucial for its handling and application in material science, where its optical properties can be exploited in electronic and photonic devices.

Chemical Properties Analysis

The chemical properties of acenaphthenequinone, including its redox behavior, stability under various conditions, and reactivity towards different chemical reagents, are essential for its application in synthesis and material science. Its stability and reactivity profile enable its use as a building block in the synthesis of complex molecules and materials with specific functionalities.

  • Phylloquinone (Vitamin K1) Biosynthesis and Functions : This study provides insights into the biosynthesis of quinones in natural systems, which can offer a broader understanding of the chemical behavior and synthesis of acenaphthenequinone (Basset et al., 2017).
  • Synthesis of Potential Inhibitors of Carbohydrate Processing Enzymes : Although not directly related to acenaphthenequinone, this review discusses the synthesis of related quinone compounds, providing context for chemical synthesis strategies that could be applicable to acenaphthenequinone (Cipolla et al., 1997).
  • The Preparation of Acenaphthylene from Acenaphthene : This article reviews methods for the preparation of related compounds, which can inform the synthesis and handling of acenaphthenequinone (Jones, 1949).

Scientific Research Applications

  • Photoconductivity, Antioxidant, and Antimicrobial Activities : Acenaphthenequinone derivatives have been found to exhibit photoconductivity, antioxidant activity, and antimicrobial activity. These properties make them potential candidates for use in organic thin film transistors and on/off sensors (Mhaidat et al., 2019).

  • Inducing Cell Cycle Arrest and Mitochondrial Apoptosis : Acenaphthenequinone (AcQ) has been shown to induce cell cycle arrest and mitochondrial apoptosis in human lung epithelial cells and peripheral blood mononuclear cells by disrupting cellular microtubules (Das et al., 2012).

  • Anticancer Activities : Synthesized acenaphthenequinones have demonstrated promising anticancer activities, supported by both theoretical and experimental studies (Abou‐Melha, 2021).

  • Wittig Reaction with Acenaphthenequinone : Acenaphthenequinone reacts with various Wittig reagents to produce benzylideneacenaphthenones and unsaturated ketones (Tsuge et al., 1969).

  • Spectrophotometric Determination of Rhodium : A method using acenaphthenequinone monoxime (AQM) is an effective and selective method for determining rhodium, with minimal interference from foreign ions (Sindhwani & Singh, 1973).

  • Determining Platinum(IV) : Acenaphthenequinone monoxime (AQM) is also used as a selective reagent for the spectrophotometric determination of platinum(IV) in a specific pH range (Sindhwani & Singh, 1973).

  • Non-Linear Optical Properties : Acenaphthenequinone and its derivatives have been studied for their non-linear optical properties, showing significantly higher values than urea (Sinha et al., 2010).

  • Polycondensation with Aromatic Hydrocarbons : Superacid-catalyzed polycondensation of acenaphthenequinone with aromatic hydrocarbons produces high molecular weight polymers with potential applications in various industries (Zolotukhin et al., 2005).

  • Asimilation in Acinetobacter sp. : Acinetobacter sp. strain AGAT-W can assimilate acenaphthene from contaminated soil, transforming it into catechol, which then enters the tricarboxylic acid cycle (Ghosal et al., 2013).

  • Vibrational Structure Analysis : Acenaphthenequinone (ANQ) has a unique vibrational structure at the O K-edge, demonstrating specific anharmonicity of the excited state potential (Scholl et al., 2004).

  • Using Ring Strain to Inhibit Decomposition : Alkyl-BIAN ligands can stabilize unstable N-alkyl imines of acenaphthenequinone, thus inhibiting isomerization and stabilizing the compound (Ragaini et al., 2005).

Safety And Hazards

Acenaphthenequinone is moderately toxic by an unspecified route . When heated to decomposition, it emits acrid smoke and irritating vapors . It is classified as a skin irritant, eye irritant, and may cause respiratory irritation .

Future Directions

Acenaphthenequinone has been used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . Spirocyclic compounds, which have important applications in pharmacology, have been synthesized using acenaphthenequinone . These compounds have cyclic structures fused at a central carbon and are of recent interest due to their interesting adjustable overall qualities and their structural implications on biological systems .

properties

IUPAC Name

acenaphthylene-1,2-dione
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InChI

InChI=1S/C12H6O2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H
Source PubChem
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InChI Key

AFPRJLBZLPBTPZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(=O)C3=CC=C2
Source PubChem
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Molecular Formula

C12H6O2
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DSSTOX Substance ID

DTXSID7049429
Record name Acenaphthenequinone
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Molecular Weight

182.17 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow powder; [MSDSonline]
Record name 1,2-Acenaphthylenedione
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, HOT BENZENE; HOT PETROLEUM ETHER
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Vapor Pressure

0.0000157 [mmHg]
Record name 1,2-Acenaphthylenedione
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Product Name

Acenaphthenequinone

Color/Form

YELLOW NEEDLES FROM ACETIC ACID

CAS RN

82-86-0
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Melting Point

261 °C
Record name 1,2-ACENAPHTHYLENEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,910
Citations
HG Rule, SB Thompson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… ALTHOUGH acenaphthenequinone and acenaphthenone have been recognised as … be isolated by the direct bromination of acenaphthenequinone, and Mayer and Schoenfelder (Bey., …
Number of citations: 5 pubs.rsc.org
TL Staples, M Szwarc - Journal of the American Chemical Society, 1970 - ACS Publications
The kinetics of the electron transfer from phenanthrenequinone dianion (PQ2~, 2Na+) to the parent quinone (PQ) was investigated. The reaction produces a paramagnetic “red” species …
Number of citations: 36 pubs.acs.org
TCW Mak, J Trotter - Acta Crystallographica, 1963 - scripts.iucr.org
A crystalline sample of acenaphthenequinone was kindly made available to us by Mr IG Csizmadia and Dr LD Hayward. It consisted of orange-yellow needles elongated along the c-axis…
Number of citations: 32 scripts.iucr.org
I Mhaidat, ZA Taha, W Al Momani, AK Hijazi - Russian Journal of General …, 2019 - Springer
… that acenaphthenequinone derivatives, that are prepared by condensation of active methylene compounds or arylamino compounds with acenaphthenequinone, … acenaphthenequinone …
Number of citations: 5 link.springer.com
A Kuboyama - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
The weak absorption band (α-band) (ε max ∼20) near 500 mμ of acenaphthenequinone was measured in various solvents. This band was determined as the n−π * transition band on …
Number of citations: 39 www.journal.csj.jp
O Tsuge, I Shinkai - Organic Preparations and Procedures …, 1972 - Taylor & Francis
… or from the hydrolysis of acenaphthenequinone monoanill did not exhibit the carbonyl band … While V reacted easily with aniline at 140 to yield acenaphthenequinone monoanil, mp 196-…
Number of citations: 2 www.tandfonline.com
O Tsuge, M Tashiro - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
IIb Chart 1 of III and the purification method of II carried out by Schbnberg and Nedzati3). They recognized that IIb was formed by the condensation of I, 2-diaminoacenaphthene(IV) and I…
Number of citations: 10 www.journal.csj.jp
C Chen, X Fu, W Fan, T Ma - Nano, 2015 - World Scientific
This paper reports a new graphene oxide (GO)/acenaphthenequinone composite as efficient electrode in electrochemical supercapacitors. The nanosheets of GO provide high surface …
Number of citations: 2 www.worldscientific.com
DA Klumpp, Y Zhang, D Do, R Kartika - Applied Catalysis A: General, 2008 - Elsevier
… -catalyzed chemistry of aceanthrenequinone (6) and acenaphthenequinone (7). It has been … of the chemistry aceanthrenequinone and acenaphthenequinone in superacid-catalyzed …
Number of citations: 19 www.sciencedirect.com
SW Chung, HY Chung, A Toriba, T Kameda… - Toxicological …, 2007 - academic.oup.com
Diesel exhaust particles (DEPs) contain oxygen-containing polycyclic aromatic hydrocarbons (PAHs) called quinoid PAHs. Some quinoid PAHs generate free radicals as they undergo …
Number of citations: 73 academic.oup.com

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